molecular formula C21H23N3O3S B2442077 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021091-09-7

2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2442077
CAS RN: 1021091-09-7
M. Wt: 397.49
InChI Key: YOMVQMBNANZGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide, also known as Compound X, is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. In cancer cells, 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In diabetes, 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X activates the AMPK pathway, which is involved in glucose metabolism. In inflammation, 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X inhibits the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X has been shown to have various biochemical and physiological effects. In cancer cells, 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X induces apoptosis, inhibits cell proliferation, and reduces angiogenesis. In diabetes, 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X improves glucose tolerance, increases insulin sensitivity, and reduces oxidative stress. In inflammation, 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X reduces the production of inflammatory cytokines and reactive oxygen species.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation of using 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X. One direction is to further investigate its therapeutic potential in various diseases, including cancer, diabetes, and inflammation. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, research could focus on identifying the optimal dosage and administration route for 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X in order to maximize its therapeutic effects.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X involves the reaction of 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X.

Scientific Research Applications

2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X has been shown to inhibit tumor growth in vitro and in vivo, as well as induce apoptosis in cancer cells. In diabetes research, 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X has been shown to reduce inflammation and oxidative stress in animal models.

properties

IUPAC Name

2,4-dimethyl-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-16-9-11-20(17(2)15-16)28(26,27)22-13-6-14-24-21(25)12-10-19(23-24)18-7-4-3-5-8-18/h3-5,7-12,15,22H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMVQMBNANZGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

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